4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a thiazole ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which 4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-one
- 3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Uniqueness
4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a thiazole and triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4S2 |
---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
4-propyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10N4S2/c1-2-3-12-7(10-11-8(12)13)6-4-14-5-9-6/h4-5H,2-3H2,1H3,(H,11,13) |
InChI Key |
LDRDBGVGMKYOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.